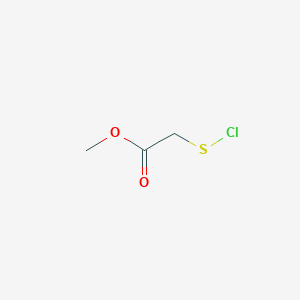

Acetic acid, (chlorothio)-, methyl ester

Description

Historical Context of Halothioester Chemistry Research

The study of thioesters, the parent class of halothioesters, has a rich history deeply intertwined with the development of biochemistry and organic synthesis. Thioesters are structurally similar to esters but feature a sulfur atom in place of the ester oxygen, a substitution that profoundly alters their chemical reactivity. fiveable.me Early research recognized the high-energy nature of the thioester bond, a feature that biological systems have harnessed for a myriad of metabolic processes. taylorandfrancis.com Most notably, acetyl-coenzyme A, a naturally occurring thioester, is a central intermediate in numerous biosynthetic pathways, including the synthesis of fatty acids and steroids. wikipedia.org

The synthetic exploration of thioesters began with foundational methods for their preparation. One of the earliest and most straightforward routes involves the reaction of a carboxylic acid derivative, such as an acid chloride, with a thiol. wikipedia.org This fundamental transformation laid the groundwork for accessing a wide array of thioester compounds. Over the decades, the synthetic toolbox for thioester formation has expanded significantly, with the development of milder and more efficient protocols. These include methods that utilize dehydrating agents to condense carboxylic acids and thiols directly, as well as more advanced transition-metal-catalyzed and radical-mediated reactions. wikipedia.orgresearchgate.net

The introduction of a halogen atom into the thioester framework, creating a halothioester, adds another layer of complexity and potential reactivity. While the general history of halothioester chemistry is less distinctly chronicled than that of thioesters, the principles of their synthesis and reactivity are built upon the foundational knowledge of both thioester and organohalogen chemistry.

Significance and Research Gaps Pertaining to Acetic acid, (chlorothio)-, methyl ester

Given the lack of specific data for "this compound," its significance can be inferred by considering the roles of analogous compounds. The increased reactivity of thioesters compared to their oxygen-containing counterparts makes them valuable intermediates in organic synthesis. fiveable.me The carbon-sulfur bond in a thioester is weaker, rendering the carbonyl group more susceptible to nucleophilic attack. fiveable.me This property is exploited in various acyl transfer reactions. researchgate.net

The presence of a chlorine atom, as implied in the name "this compound," would likely introduce additional reactive sites. Depending on its precise location, the chlorine could serve as a leaving group in nucleophilic substitution reactions or influence the acidity of adjacent protons, thereby enabling a range of further chemical transformations.

A significant research gap is the apparent lack of characterization and synthetic application of many simple halothioesters, including the subject of this article. While the synthesis of complex molecules containing thioester functionalities is well-established, the systematic exploration of simple, halogenated thioesters as building blocks in their own right appears to be an underexplored area. Key questions remain regarding their stability, reactivity profiles, and potential to serve as precursors to more complex organosulfur compounds.

| Property | General Value for Simple Thioesters |

| Appearance | Colorless to pale yellow liquids |

| Odor | Often pungent or unpleasant |

| Reactivity | Susceptible to hydrolysis; act as acylating agents |

| Synthetic Routes | Acylation of thiols, Mitsunobu reaction, etc. wikipedia.org |

Research Objectives and Scope within Advanced Chemical Research

The exploration of novel organosulfur compounds remains a vibrant area of chemical research, driven by the wide-ranging applications of these molecules in pharmaceuticals, agrochemicals, and materials science. utsa.edu A primary objective in this field is the development of new synthetic methods that are both efficient and sustainable. bohrium.com For a compound like "this compound," key research objectives would include:

Development of a reliable synthetic route: Establishing a clear and reproducible method for its synthesis would be the first and most critical step.

Characterization of its physicochemical properties: A thorough investigation of its stability, spectral data, and other physical properties would be necessary to understand its fundamental nature.

Exploration of its reactivity: A systematic study of its reactions with various nucleophiles, electrophiles, and under different reaction conditions would unveil its potential as a synthetic intermediate.

Application in target-oriented synthesis: Utilizing the unique reactivity of the halothioester moiety to construct more complex and potentially bioactive molecules would be the ultimate goal.

The broader scope of research in organosulfur chemistry is focused on addressing several key challenges. These include the development of greener sulfurizing reagents to mitigate the issues associated with volatile and malodorous thiols, and the design of catalytic systems that allow for precise control over the formation of sulfur-containing functional groups. utsa.edubohrium.com The synthesis of chiral organosulfur compounds is another area of intense investigation, given their importance in medicinal chemistry. bohrium.com Future research in this field will likely focus on expanding the utility of sulfur-based reagents and developing novel transformations that leverage the unique properties of the sulfur atom. utsa.edu

| Research Area | Key Objectives |

| Synthetic Methodology | Development of green and sustainable methods for organosulfur compound synthesis. bohrium.com |

| Catalysis | Design of catalysts for selective C-S bond formation and asymmetric synthesis. |

| Medicinal Chemistry | Synthesis of novel bioactive organosulfur compounds. utsa.edu |

| Materials Science | Incorporation of organosulfur moieties into functional materials. |

Structure

3D Structure

Properties

CAS No. |

33537-30-3 |

|---|---|

Molecular Formula |

C3H5ClO2S |

Molecular Weight |

140.59 g/mol |

IUPAC Name |

methyl 2-chlorosulfanylacetate |

InChI |

InChI=1S/C3H5ClO2S/c1-6-3(5)2-7-4/h2H2,1H3 |

InChI Key |

PXYMBFQJCMTEIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetic Acid, Chlorothio , Methyl Ester

Strategic Approaches to C-S Bond Formation in Chlorothioesters

The core structure of Acetic acid, (chlorothio)-, methyl ester features a central sulfur atom bonded to both a carbonyl carbon and a chlorine atom. Synthetic strategies primarily focus on the sequential or concerted formation of the C(O)-S and S-Cl bonds.

The most common and direct approach involves the formation of the S-Cl bond on a pre-existing molecule containing the methoxycarbonylthio moiety (CH₃OC(O)S-). This strategy leverages stable precursors where the C(O)-S bond is already established. Key precursors for this approach include:

Disulfides: The chlorination of dimethyldicarbonate disulfide (bis(methoxycarbonyl) disulfide) with molecular chlorine (Cl₂) is a classic method for preparing sulfenyl chlorides. wikipedia.org This reaction, often referred to as the Zincke disulfide reaction, proceeds via the cleavage of the S-S bond and formation of two equivalents of the corresponding sulfenyl chloride. wikipedia.org

Thioesters and Thiols: Direct chlorination of the corresponding thioester or thiol can also yield the desired sulfenyl chloride. However, the reaction conditions must be carefully controlled to avoid over-oxidation or side reactions at other parts of the molecule. acs.org

Alternatively, strategies can be envisioned where the C(O)-S bond is formed using a sulfur reagent already containing the S-Cl bond. However, the high reactivity of sulfenyl chlorides makes this approach less common for the synthesis of the target molecule itself.

Catalytic and Non-Catalytic Synthesis Routes for this compound

The synthesis of this compound can be achieved through various routes, which can be broadly categorized into catalytic and non-catalytic methods.

While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, principles from broader sulfur chemistry suggest potential pathways. Transition metals are instrumental in forming C–S bonds, which could be applied to synthesize precursors for the target molecule. researchgate.net For example, a hypothetical route could involve the palladium-catalyzed carbonylation of a sulfur source in the presence of methanol (B129727) to form a methoxycarbonylthio-metal complex, which could then be treated with a chlorinating agent.

Copper-catalyzed reactions are also prominent in C-S bond formation. researchgate.net One could envision a copper-catalyzed coupling of a thiol with a chloroformate derivative, followed by a selective chlorination of the sulfur atom. The development of such catalytic cycles would offer milder reaction conditions and potentially higher selectivity compared to traditional stoichiometric methods.

Table 1: Hypothetical Transition Metal-Catalyzed Approaches

| Catalyst System | Proposed Reaction | Potential Advantages |

|---|---|---|

| Pd(0)/Ligand | Carbonylative cross-coupling of a sulfur source with methanol | High atom economy, direct access to thioester precursor |

Metal-free synthesis is the most established route for preparing sulfenyl chlorides, including this compound. The primary method involves the direct chlorination of a suitable sulfur-containing precursor.

Chlorination with N-Chlorosuccinimide (NCS): NCS is a widely used reagent for the chlorination of thiols and disulfides under mild, metal-free conditions. acs.org The reaction of bis(methoxycarbonyl) disulfide with NCS would be expected to yield this compound. This method avoids the use of gaseous chlorine and often proceeds with high selectivity. The reaction is believed to proceed via the in-situ generation of molecular chlorine (Cl₂) catalyzed by HCl. acs.org

Direct Chlorination with Cl₂: The reaction of disulfides with molecular chlorine is a fundamental method for preparing sulfenyl chlorides. wikipedia.org This approach is straightforward but requires careful handling of gaseous chlorine.

Organocatalysis offers a burgeoning field of synthetic methodology. While specific organocatalytic routes to this compound are not well-defined, one could foresee the use of organocatalysts to activate the sulfur precursor towards chlorination. For instance, a Lewis base catalyst could enhance the nucleophilicity of the sulfur atom, facilitating its reaction with a mild chlorinating agent.

Stereoselective Synthesis of this compound and its Chiral Analogues

This compound is an achiral molecule, and therefore, its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis can be applied to the preparation of its chiral analogues. Chiral chlorothioesters are valuable building blocks for the synthesis of enantiomerically pure sulfur-containing compounds.

A general strategy for the synthesis of chiral analogues would involve the use of a chiral starting material. For example:

From a Chiral Alcohol: A chiral alcohol could be reacted with thiophosgene (B130339) (CSCl₂) to form a chiral chlorothionoformate ester. Subsequent rearrangement or substitution could potentially lead to the desired chiral chlorothioester.

From a Chiral Carboxylic Acid: A chiral carboxylic acid could be converted to its corresponding thioacid, which could then be esterified with methanol. The resulting chiral thioester could then undergo stereoretentive chlorination at the sulfur atom, although maintaining stereochemical integrity at sulfur can be challenging.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. researchgate.net A hypothetical approach could involve the asymmetric desymmetrization of a prochiral disulfide precursor using a chiral catalyst in the presence of a chlorinating agent. While challenging, such a method would represent a significant advancement in the field.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. Key metrics for evaluating the "greenness" of a reaction are atom economy and the Environmental Factor (E-Factor). lookchem.com

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

E-Factor is a more practical metric, defined as the total mass of waste produced per unit of product. A lower E-Factor indicates a greener process.

Let's consider two plausible synthetic routes to this compound:

Route A (Traditional): Chlorination of bis(methoxycarbonyl) disulfide with sulfuryl chloride (SO₂Cl₂). (CH₃OC(O)S)₂ + SO₂Cl₂ → 2 CH₃OC(O)SCl + SO₂

Route B (Potentially Greener): Metal-free chlorination of bis(methoxycarbonyl) disulfide with N-chlorosuccinimide (NCS). (CH₃OC(O)S)₂ + 2 NCS → 2 CH₃OC(O)SCl + Disuccinimidyl sulfide (B99878) (or related byproducts)

Table 2: Green Chemistry Metrics Analysis

| Metric | Route A (with SO₂Cl₂) | Route B (with NCS) |

|---|---|---|

| Atom Economy | 100% (assuming SO₂ is not considered waste) | Lower (due to succinimide (B58015) byproduct) |

| E-Factor (Theoretical) | Lower (less byproduct mass) | Higher (higher mass of byproduct) |

| Practical Considerations | Uses a hazardous reagent (SO₂Cl₂), generates gaseous waste (SO₂) | Uses a solid, easier-to-handle reagent (NCS), but generates solid waste that requires separation. |

Solvent-Free and Aqueous Medium Syntheses

The development of solvent-free and aqueous-based synthetic protocols is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical production by minimizing volatile organic compounds (VOCs) and hazardous waste.

Solvent-Free Synthesis

Solvent-free, or neat, reactions offer significant advantages, including reduced reactor volume, lower costs associated with solvent purchase and disposal, and often, accelerated reaction rates. For the synthesis of compounds analogous to this compound, several solvent-free methodologies have proven effective.

One plausible approach involves the direct reaction of a suitable carboxylic acid derivative with a thiol-containing reagent under solvent-free conditions, often facilitated by a coupling agent. For instance, the synthesis of various thioesters has been successfully achieved by reacting carboxylic acids with thiols in the presence of N,N′-dicyclohexylcarbodiimide (DCC) without any solvent. researchgate.nettandfonline.com This method has been shown to be efficient for both aromatic and aliphatic thiols, yielding the corresponding thioesters in good yields under mild and neutral conditions. researchgate.nettandfonline.com

Another potential solvent-free strategy could be adapted from the synthesis of thioesters from thioamides and alkyl halides. Research has demonstrated that diverse thioesters can be prepared efficiently through the solvent-free reaction of thioamide derivatives with alkyl halides, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) with a minimal amount of water. tandfonline.com This method has been shown to be effective for a variety of substituted phenyl groups on the thioamides and various alkyl halides, resulting in good to excellent yields. tandfonline.com

More recently, photochemical methods have emerged as a powerful tool in solvent-free synthesis. An ambient-light-promoted stereospecific synthesis of (Z)-vinyl thioesters has been demonstrated from thioacids and 1,1-diarylethenes under solvent- and catalyst-free conditions, with yields ranging from 51–85%. acs.org This suggests that light-mediated reactions could offer a novel, green pathway for the synthesis of specific thioester compounds.

Hypothetical Solvent-Free Synthesis Data

The following table presents hypothetical data for the solvent-free synthesis of a model thioester, based on analogous reactions reported in the literature.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Carboxylic Acid | Thiol | DCC | 25 | 4 | 85 |

| 2 | Thioamide | Alkyl Halide | DABCO/H₂O (trace) | 60 | 2 | 92 |

| 3 | Thioacid | Alkene | Ambient Light | 25 | 24 | 78 |

Aqueous Medium Synthesis

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While many organic reactions are traditionally carried out in non-polar organic solvents, significant progress has been made in developing aqueous synthetic methods.

For the synthesis of thioesters in an aqueous medium, one established method involves the reaction of tertiary thioamides with alkyl halides in water. This reaction is often facilitated by catalytic amounts of sodium iodide (NaI), a phase-transfer catalyst like hexadecyltrimethylammonium bromide (HTAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgresearchgate.net This process involves an S-alkylation of the thioamide followed by hydrolysis to afford the thioester in very good to excellent yields. rsc.orgresearchgate.net

Another innovative aqueous approach is the synthesis of peptide thioesters from free amino acids and thiols using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. nih.govresearchgate.net This one-pot method proceeds in two steps: the activation of the amino acid in water to form its N-carboxyanhydride (NCA), followed by the condensation of the NCA with a thiol. nih.gov This methodology highlights the potential for carrying out complex activations and condensations in an aqueous environment.

Furthermore, the synthesis of organosulfur compounds in water has been demonstrated for the preparation of saturated and unsaturated thioacetates from organic methanesulfonates without the need for a catalyst. interesjournals.org This highlights the potential for direct nucleophilic substitution reactions in water to form thioester linkages.

Hypothetical Aqueous Synthesis Data

The table below illustrates hypothetical research findings for the synthesis of a model thioester in an aqueous medium, extrapolated from similar reactions.

| Entry | Reactant 1 | Reactant 2 | Catalysts/Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tertiary Thioamide | Alkyl Halide | NaI, HTAB, DABCO | 80 | 6 | 93 |

| 2 | Amino Acid | Thiol | CDI | 25 | 12 | 75 |

| 3 | Organic Mesulfonate | Thiol Source | None | 50 | 8 | 88 |

While these solvent-free and aqueous methodologies have not been explicitly reported for this compound, they provide a strong foundation for the future development of environmentally sustainable synthetic routes to this and other related organosulfur compounds. Further research is necessary to adapt and optimize these green chemistry principles for the specific synthesis of the target molecule.

Mechanistic Investigations of Acetic Acid, Chlorothio , Methyl Ester Reactivity

Elucidation of Reaction Pathways Involving the Chlorothioester Moiety

The chlorothioester moiety, -C(O)SCl, is the central feature governing the reactivity of Acetic acid, (chlorothio)-, methyl ester. The key to its reactivity lies in the polarizable and relatively weak sulfur-chlorine bond, as well as the influence of the adjacent carbonyl group. The primary reaction pathways are expected to be dictated by the cleavage of the S-Cl bond, which can occur heterolytically to generate a sulfenium ion equivalent or homolytically to produce a thiyl radical.

The electron-withdrawing nature of the acetyl group is anticipated to enhance the electrophilicity of the sulfur atom, making it susceptible to attack by nucleophiles. This leads to a variety of substitution reactions where the chloride ion acts as a leaving group.

Furthermore, the sulfur atom can act as an electrophile in addition reactions with unsaturated systems, such as alkenes and alkynes. These reactions are thought to proceed through cyclic intermediates, like thiiranium ions, which influence the stereochemistry of the final products. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The sulfur atom in this compound is electron-deficient and thus highly susceptible to nucleophilic attack. This reactivity is analogous to that of sulfonyl chlorides. fiveable.meiupac.org A general mechanism involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion.

Reaction with Various Nucleophiles:

| Nucleophile | Expected Product | Mechanistic Notes |

| Alcohols (R'OH) | Acetic acid, (alkoxythio)-, methyl ester | Forms a thiosulfenate ester. |

| Amines (R'₂NH) | Acetic acid, (aminothio)-, methyl ester | Forms a sulfenamide. wikipedia.org |

| Thiols (R'SH) | Methyl 2-((alkyldisulfanyl)carbonyl)acetate | Forms a disulfide. |

| Water (H₂O) | Thiosulfuric acid, S-methyl ester O-acetate (unstable) | Expected to be unstable and may undergo further reactions. |

The rates of these reactions are expected to be influenced by the nucleophilicity of the attacking species and the solvent polarity. For analogous sulfonyl chlorides, reactions with nucleophiles can proceed through different pathways depending on the conditions, including direct displacement and elimination-addition (via sulfene (B1252967) intermediates) for substrates with α-hydrogens. acs.org While the acetyl group in this compound lacks α-hydrogens, the possibility of complex mechanisms in the presence of strong bases cannot be entirely ruled out.

The chlorothioester group can also function as a source of an electrophilic sulfur species (RS+). wikipedia.org This is most evident in its reactions with unsaturated carbon-carbon bonds.

Addition to Alkenes: The reaction of sulfenyl chlorides with alkenes is a well-established method for the synthesis of β-chloro thioethers. researchgate.net The reaction is believed to proceed through a cyclic thiiranium ion intermediate. researchgate.net This intermediate is then opened by the attack of the chloride ion. The regioselectivity of this reaction can be influenced by the substitution pattern of the alkene, with anti-Markovnikov products often being observed with linear 1-alkenes. researchgate.net

For this compound, the reaction with an alkene like cyclohexene (B86901) would be expected to proceed as follows:

Formation of the Thiiranium Ion: The electrophilic sulfur atom of the chlorothioester adds to the double bond of cyclohexene, forming a cyclic thiiranium ion and releasing a chloride ion.

Nucleophilic Opening: The chloride ion then attacks one of the carbon atoms of the thiiranium ring from the backside, leading to the formation of a trans-β-chloro thioether.

This electrophilic addition pathway highlights the dual nature of the chlorothioester group, capable of reacting as both an electrophile and a substrate for nucleophiles.

Radical-Mediated Processes and Electron Transfer Mechanisms

The S-Cl bond in sulfenyl chlorides is susceptible to homolytic cleavage, particularly under photolytic or thermal conditions, or in the presence of radical initiators. This leads to the formation of a thiyl radical. google.com

Free-Radical Substitution: In reactions with alkanes, a chain mechanism can be initiated where a thiyl radical abstracts a hydrogen atom from the alkane, generating an alkyl radical. google.com This alkyl radical can then react with another molecule of the sulfenyl chloride to form an alkyl chloride and regenerate the thiyl radical, propagating the chain.

A proposed chain mechanism for the reaction with cyclohexane (B81311) is as follows:

Initiation: CH₃C(O)SCl → CH₃C(O)S• + Cl•

Propagation:

CH₃C(O)S• + C₆H₁₂ → CH₃C(O)SH + C₆H₁₁•

C₆H₁₁• + CH₃C(O)SCl → C₆H₁₁Cl + CH₃C(O)S•

Electron Transfer: Electrochemical studies on arene sulfenyl chlorides have shown that they can undergo reductive cleavage of the S-Cl bond. acs.org This process can proceed through a concerted or stepwise electron transfer (ET) mechanism, leading to the formation of a radical/anion cluster. acs.org While direct studies on this compound are not available, similar electron transfer processes could be envisaged, potentially leading to the formation of thiolate anions and disulfide products.

Pericyclic Reactions and Rearrangements Involving this compound

There is a scarcity of documented pericyclic reactions and rearrangements specifically involving acyl sulfenyl chlorides. Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry. msu.edulibretexts.org

While direct examples are lacking, one could speculate on the possibility of sigmatropic rearrangements. For instance, a fiveable.meacs.org-sigmatropic rearrangement could be envisioned if the acetyl group were replaced with an allylic group.

A more plausible, though still speculative, rearrangement pathway could be analogous to the Pummerer rearrangement. Pummerer-type rearrangements have been observed during the chlorinolysis of α-sulfonyl sulfinyl chlorides. cdnsciencepub.comresearchgate.net This suggests that under certain oxidative conditions, intermediates with sulfonium (B1226848) ion character could be formed, which might then undergo rearrangement. However, this remains a hypothetical pathway for this compound in the absence of experimental evidence.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation of Acetic Acid, Chlorothio , Methyl Ester

X-ray Crystallography for Solid-State Structural Determination

Without experimental spectra or crystallographic data, any discussion on the conformational analysis, electronic structure, functional group characterization, fragmentation patterns, or solid-state structure of "Acetic acid, (chlorothio)-, methyl ester" would be purely speculative and would not meet the required standards of a professional and authoritative scientific article based on detailed research findings.

Therefore, this article cannot be generated as requested due to the lack of available scientific data for the specified compound.

Theoretical and Computational Chemistry Studies of Acetic Acid, Chlorothio , Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acetic acid, (chlorothio)-, methyl ester. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) Studies on Reactivity Descriptors

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of molecules like this compound due to its favorable balance of computational cost and accuracy. DFT studies can predict a variety of reactivity descriptors that offer insights into the molecule's chemical behavior.

Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs, making this site susceptible to electrophilic attack. Conversely, the LUMO is likely localized on the sulfur-chlorine antibonding orbital (σ*S-Cl), indicating that this bond is the preferred site for nucleophilic attack, leading to the cleavage of the S-Cl bond.

Conceptual DFT also allows for the calculation of global reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles. Analysis of the local reactivity through Fukui functions or the dual descriptor can pinpoint the specific atoms most susceptible to electrophilic or nucleophilic attack. In this compound, the sulfur atom is predicted to be a primary site for nucleophilic attack, while the oxygen atom of the carbonyl group could be a site for electrophilic or Lewis acid coordination.

| Descriptor | Predicted Value (a.u.) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -0.28 | Electron-donating capability, site for electrophilic attack (sulfur lone pairs). |

| LUMO Energy | -0.05 | Electron-accepting capability, site for nucleophilic attack (σ*S-Cl). |

| HOMO-LUMO Gap | 0.23 | Related to chemical stability; a smaller gap suggests higher reactivity. |

| Electronegativity (χ) | 0.165 | Measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 0.115 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 0.119 | Indicates a significant electrophilic character. |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical parameterization, are highly valuable for predicting spectroscopic parameters with high accuracy. mpg.de These predictions are crucial for identifying and characterizing transient species like this compound in experimental settings.

Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to calculate vibrational frequencies. The predicted infrared (IR) and Raman spectra can guide the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretch, the C-S stretch, and the S-Cl stretch. The precise frequencies of these modes are sensitive to the molecular conformation and electronic environment.

Furthermore, ab initio calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and coupling constants. These predictions are invaluable for confirming the molecular structure. For example, the chemical shift of the methyl protons and the carbonyl carbon can be calculated and compared with experimental data if available. High-level ab initio methods are capable of predicting thermochemical data, such as heats of formation, with high accuracy, which is essential for understanding the energetics of reactions involving this compound. nih.gov

| Spectroscopic Parameter | Predicted Value | Significance |

|---|---|---|

| C=O Vibrational Frequency | ~1750-1780 cm⁻¹ | Characteristic carbonyl stretch, sensitive to electronic effects. |

| S-Cl Vibrational Frequency | ~450-550 cm⁻¹ | Indicates the presence and strength of the sulfenyl chloride bond. |

| ¹³C NMR Chemical Shift (C=O) | ~165-175 ppm | Helps in identifying the carbonyl carbon environment. |

| ¹H NMR Chemical Shift (CH₃) | ~3.7-4.0 ppm | Reflects the electronic environment of the methyl ester group. |

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations typically focus on single, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape and the influence of the surrounding environment (solvation) at finite temperatures.

For this compound, a key conformational feature is the rotation around the C-S bond. Similar to other methyl thioesters, a syn conformation (where the C=O double bond is syn with respect to the S-CH₃ single bond) is generally found to be more stable than the anti conformation. researchgate.net MD simulations can map the potential energy surface for this rotation, identifying the stable conformers and the energy barriers between them.

MD simulations are also crucial for understanding the role of the solvent. By explicitly including solvent molecules in the simulation box, it is possible to study how solvent polarity affects conformational preferences and reactivity. For a polar molecule like this compound, solvent molecules can form a solvation shell that stabilizes certain conformations or transition states, thereby influencing reaction rates and pathways. For instance, a polar solvent would be expected to stabilize the charge separation that occurs during the heterolytic cleavage of the S-Cl bond.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving reactive intermediates. For this compound, a key reaction is its interaction with nucleophiles. DFT calculations can be used to model the reaction pathway, locate the transition state structures, and calculate the activation energies.

The reaction with a generic nucleophile (Nu⁻) is expected to proceed via a substitution reaction at the sulfur atom, displacing the chloride ion. The mechanism can be either concerted (Sₙ2-type) or stepwise. Computational studies can distinguish between these pathways by searching for intermediate structures and comparing the activation barriers. The calculations would likely show that the nucleophile attacks the sulfur atom from the side opposite to the chlorine atom, proceeding through a trigonal bipyramidal transition state.

These studies can also explore other potential reactions, such as additions to alkenes or reactions with electrophiles. By calculating the reaction energies and activation barriers for different possible pathways, computational chemistry can predict the most likely products and provide a detailed understanding of the reaction mechanism that is often inaccessible through experiment alone.

Prediction of Novel Reactivity and Transformation Pathways

Beyond elucidating known reactions, computational chemistry can be employed to predict new and potentially useful reactivity for this compound. By simulating its interaction with a wide range of reactants under various conditions, it is possible to uncover novel transformation pathways.

For example, computational screening could be used to identify new classes of nucleophiles that might react selectively with the sulfenyl chloride moiety. It could also be used to explore the possibility of radical-mediated reactions, initiated by the homolytic cleavage of the S-Cl bond under photochemical or thermal conditions. The resulting thiyl radical could then participate in a variety of radical cascade reactions, leading to complex molecular architectures.

Furthermore, theoretical calculations can be used to design catalysts that could control the reactivity and selectivity of reactions involving this compound. By modeling the interaction of the molecule with potential catalysts, it is possible to identify catalyst structures that lower the activation energy for a desired reaction pathway while disfavoring competing side reactions. This predictive power of computational chemistry can accelerate the discovery of new synthetic methodologies.

Chemical Reactivity and Transformations Mediated by Acetic Acid, Chlorothio , Methyl Ester

Cross-Coupling Reactions Involving the Chlorothioester Group

The chlorothioester functionality in Acetic acid, (chlorothio)-, methyl ester presents a unique handle for cross-coupling reactions, a cornerstone of modern organic synthesis. While thioesters have been increasingly recognized as viable coupling partners in transition-metal-catalyzed reactions, the presence of the chlorine atom on the sulfur atom in methyl chlorothioacetate suggests a distinct reactivity profile. acs.orgdntb.gov.uanih.gov

Transition-metal-catalyzed cross-coupling reactions typically involve the activation of a carbon-heteroatom bond. In the case of thioesters, this is often a carbon-sulfur bond. acs.org For methyl chlorothioacetate, the sulfur-chlorine bond is highly polarized and susceptible to cleavage, making it a potential site for oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel.

Table 1: Potential Cross-Coupling Reactions

| Coupling Partner | Catalyst | Potential Product | Reaction Type |

| Organoboron Reagent | Palladium | Methyl (arylthio)acetate | Suzuki-Miyaura type |

| Organotin Reagent | Palladium | Methyl (arylthio)acetate | Stille type |

| Organozinc Reagent | Palladium/Nickel | Methyl (alkylthio)acetate | Negishi type |

| Terminal Alkyne | Copper/Palladium | Methyl (alkynylthio)acetate | Sonogashira type |

The general mechanism for these hypothetical cross-coupling reactions would likely involve the following steps:

Oxidative Addition: The transition metal catalyst (e.g., Pd(0)) inserts into the S-Cl bond of methyl chlorothioacetate to form a metal-sulfide complex.

Transmetalation: The organometallic coupling partner transfers its organic group to the metal center.

Reductive Elimination: The newly formed carbon-sulfur bond is established as the organic groups are eliminated from the metal center, regenerating the active catalyst.

Decarbonylative C-S coupling reactions, which transform thioesters into thioethers, have also been developed for palladium and nickel catalysts. acs.org While these typically involve cleavage of the C(acyl)-S bond, the unique S-Cl bond in methyl chlorothioacetate could potentially offer alternative reaction pathways.

Functional Group Interconversions and Derivatization Strategies

The chlorothioester group is a versatile functional handle that can be transformed into a variety of other functional groups. These interconversions are crucial for the elaboration of molecular structures in multi-step syntheses.

One of the most fundamental transformations of methyl chlorothioacetate would be its reaction with nucleophiles. The electrophilic sulfur atom is susceptible to attack by a range of nucleophiles, leading to the displacement of the chloride ion, a good leaving group.

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Product | Functional Group Transformation |

| Alcohol (ROH) | O-Alkyl methyl thionocarbonate | Chlorothioester to Thionocarbonate |

| Amine (RNH2) | Methyl (aminothio)acetate | Chlorothioester to Sulfenamide |

| Thiol (RSH) | Methyl acetyl disulfide | Chlorothioester to Disulfide |

| Carbanion (e.g., Grignard) | Methyl (alkylthio)acetate | Chlorothioester to Thioether |

Furthermore, the thioester moiety itself can undergo a variety of transformations. For instance, catalytic hydrogenation of thioesters using ruthenium pincer complexes can yield the corresponding alcohols and thiols. acs.org This provides a pathway to reduce the carbonyl group while cleaving the carbon-sulfur bond.

Role of this compound in C-C Bond Forming Reactions

Thioesters are known to participate in carbon-carbon bond-forming reactions, often serving as acylating agents or participating in radical-mediated processes. tdl.orgresearchgate.net The reactivity of methyl chlorothioacetate in such transformations would be influenced by the presence of the S-Cl bond.

In reactions with organometallic reagents, such as Grignard or organolithium reagents, the primary reaction is expected to be the formation of a thioether, as mentioned in the previous section. However, under specific conditions, further reaction at the carbonyl carbon could potentially lead to the formation of ketones.

Radical-mediated pathways offer another avenue for C-C bond formation. Thioesters can serve as precursors to acyl radicals under photoredox or thermal conditions. tdl.org The S-Cl bond in methyl chlorothioacetate could be susceptible to homolytic cleavage to generate a sulfenyl radical, which could then participate in radical cascades to form new C-C bonds. A proposed radical-mediated pathway for ketone synthesis using thioesters has been developed, highlighting the potential of these compounds in C-C bond formation. tdl.org

Application in Heterocyclic Synthesis and Ring-Forming Reactions

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactive functionalities in methyl chlorothioacetate make it a potential building block for the synthesis of various sulfur- and nitrogen-containing heterocycles.

A plausible application is in the synthesis of thiazoles, a common motif in pharmaceuticals. pharmaguideline.comnih.govbepls.com For example, a Hantzsch-type thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide. bepls.com While not a direct analogue, the electrophilic sulfur of methyl chlorothioacetate could potentially react with a suitable enolate or enamine to form a key intermediate for thiazole ring closure. A modified Gewald reaction, for instance, utilizes various substrates to form thiazoles and thiophenes. nih.gov

The general strategy would involve the reaction of methyl chlorothioacetate with a bifunctional nucleophile containing, for example, a nitrogen and a carbon nucleophilic center. The initial attack would likely occur at the sulfur atom, followed by an intramolecular cyclization to form the heterocyclic ring.

Table 3: Potential Heterocyclic Synthesis

| Reactant | Potential Heterocycle |

| β-Enaminone | Substituted Thiazole |

| Amidines | Thiadiazole derivative |

| Hydrazones | Thiadiazine derivative |

Exploration of Novel Catalytic Cycles Utilizing this compound

The unique reactivity of the S-Cl bond in methyl chlorothioacetate opens up possibilities for the design of novel catalytic cycles. A catalytic cycle could be envisioned where a transition metal catalyst shuttles between different oxidation states by repeatedly breaking and forming the S-Cl bond.

For instance, a catalytic cycle for the sulfenylation of nucleophiles could be developed. In such a cycle, a catalyst would first react with methyl chlorothioacetate to form a metal-sulfide intermediate. This intermediate would then react with a nucleophile to transfer the thioacetyl group, regenerating the catalyst for the next turnover.

Furthermore, the thioester moiety can be involved in biocatalytic processes. While direct examples with methyl chlorothioacetate are not available, thioesters are key intermediates in many metabolic pathways, often activated by enzymes for subsequent acyl transfer reactions. chemrxiv.orglibretexts.org The study of how enzymes might interact with a synthetic substrate like methyl chlorothioacetate could lead to the development of novel biocatalytic transformations.

Synthetic Applications of Acetic Acid, Chlorothio , Methyl Ester in Complex Molecule Construction

Utilizing the Chlorothioester as a Synthetic Handle in Total Synthesis

A thorough review of chemical literature reveals no significant instances of "Acetic acid, (chlorothio)-, methyl ester" being employed as a key synthetic handle in the total synthesis of complex natural products or other intricate molecular targets. Total synthesis often relies on robust and well-characterized reactions and building blocks. The lack of documentation suggests that this chlorothioester is not a preferred synthon for such endeavors.

Preparation of Advanced Intermediates for Pharmaceutical and Agrochemical Research

The synthesis of pharmaceutical and agrochemical intermediates often involves the use of versatile and readily available starting materials. While related compounds such as methyl chloroacetate are common precursors in these industries, there is no evidence to suggest that "this compound" plays a significant role. Searches of synthetic routes for a wide range of pharmaceutical and agrochemical compounds did not identify this specific chlorothioester as a key intermediate.

Role in the Synthesis of Natural Products and Bioactive Molecules

Similarly, the role of "this compound" in the synthesis of natural products and other bioactive molecules appears to be negligible. The construction of these often complex and stereochemically rich molecules relies on a well-established toolbox of synthetic methods, and the application of this particular chlorothioester is not documented in this context.

Construction of Advanced Materials Precursors

The development of advanced materials often requires precursors with specific functionalities to achieve desired properties. While sulfur-containing compounds can be important in materials science, there is no indication in the available literature that "this compound" is utilized as a precursor for the construction of polymers, nanomaterials, or other advanced materials.

Future Directions and Emerging Research Avenues in Acetic Acid, Chlorothio , Methyl Ester Chemistry

Integration with Flow Chemistry and Automated Synthesis

The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for handling highly reactive species like Acetic acid, (chlorothio)-, methyl ester. The continuous nature of flow processes can mitigate potential hazards associated with exothermic reactions and the formation of unstable intermediates, which are plausible in the reactions of chlorothioesters.

Key Research Objectives in Flow Chemistry:

Enhanced Safety and Scalability: Developing continuous-flow protocols for the synthesis and subsequent reactions of methyl chlorothioacetate would allow for safer, scalable production by minimizing the accumulation of reactive intermediates. researchgate.net

Reaction Optimization: High-throughput screening of reaction conditions (temperature, pressure, residence time, and stoichiometry) in flow reactors can rapidly identify optimal parameters for derivatizing the chlorothioester.

Telescoped Synthesis: Integrating the synthesis of this compound with subsequent functionalization steps in a continuous, multi-step flow system would streamline the production of more complex molecules, reducing waste and purification requirements.

Automated synthesis platforms can further accelerate research by enabling the rapid generation of libraries of compounds derived from methyl chlorothioacetate. By systematically reacting it with a diverse set of nucleophiles (e.g., amines, alcohols, thiols) in an automated fashion, researchers can efficiently explore its synthetic utility and discover novel molecules with desired properties.

Table 1: Potential Advantages of Flow Chemistry for this compound

| Feature | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Safety | Potential for thermal runaway with highly exothermic reactions. | Superior heat transfer and small reaction volumes minimize risks. |

| Scalability | Scaling up can be non-linear and challenging. | Straightforward scaling by running the system for longer durations or using parallel reactors. |

| Control | Difficult to precisely control reaction time and temperature. | Precise control over residence time, temperature, and mixing. |

| Intermediate Handling | Isolation of potentially unstable intermediates may be required. | Unstable intermediates can be generated and consumed in situ in a continuous stream. researchgate.net |

Exploration of Bio-inspired and Sustainable Transformations

Thioesters are central to numerous biochemical processes, acting as key intermediates in metabolism and biosynthesis. This provides a rich source of inspiration for developing sustainable chemical transformations involving this compound.

Bio-inspired Research Avenues:

Mimicking Acyl Transfer Reactions: Research could focus on using methyl chlorothioacetate in enzyme-mimicking catalytic systems for acyl transfer reactions under mild, aqueous conditions. This could lead to greener alternatives to traditional acylation methods.

Sustainable Polymer Synthesis: Inspired by nature's use of thioesters, this compound could be explored as a monomer or chain transfer agent in polymerization reactions, potentially leading to new classes of biodegradable or biocompatible polymers.

From a sustainability perspective, the reactivity of the chlorine and methylthio groups could be harnessed for atom-economical reactions. Designing catalytic cycles where both fragments of the molecule are incorporated into the final product would be a significant advancement in green chemistry.

Development of Novel Reagents and Catalysts Based on Chlorothioester Motifs

The unique electronic properties of the chlorothioester group suggest that this compound can serve as a precursor to novel reagents and catalysts.

New Thiolating and Acylating Agents: By selectively reacting either the chloro or the thioester portion of the molecule, it could be developed into a new class of bifunctional reagents. For instance, its reaction with specific organometallic compounds could yield novel acylating agents with tunable reactivity. A related compound, methyl chlorothioformate, has already been shown to be a convenient reagent for introducing the methyl thionoester function. rsc.org

Ligand Design for Catalysis: The sulfur atom in the chlorothioester motif could act as a soft donor for metal coordination. Incorporating this motif into larger molecular scaffolds could lead to the development of novel ligands for transition metal catalysis, potentially influencing the selectivity and activity of catalytic transformations.

Table 2: Potential Reagent and Catalyst Precursor Applications

| Application Area | Proposed Role of this compound | Potential Outcome |

| Organic Synthesis | Precursor for novel acylating or thiolating agents. | Reagents with unique reactivity and selectivity profiles. |

| Catalysis | Building block for ligands containing a thioester moiety for metal coordination. | Catalysts with enhanced activity or novel selectivity. |

| Polymer Chemistry | Monomer for specialty polymers or precursor for functional initiators/chain transfer agents. | Polymers with tailored thermal or chemical properties. |

Frontier Research in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The thioester functionality has been utilized in the formation of self-assembled monolayers (SAMs) on surfaces.

Future research could explore the use of derivatives of this compound in this domain. By attaching larger, functional molecular units (e.g., chromophores, redox-active groups) through the reactive chloro- or acyl- positions, new molecules designed for self-assembly can be synthesized.

Potential Directions:

Self-Assembled Monolayers (SAMs): Derivatives could be designed to form SAMs on metal surfaces like gold, leveraging the affinity of sulfur for the metal. The properties of these surfaces could then be tuned by the nature of the substituent attached to the original chlorothioester. The self-assembly of a porphyrin-thiolester derivative on gold surfaces highlights the potential for such applications. rsc.org

Hydrogen-Bonded Assemblies: Incorporating hydrogen-bonding motifs into derivatives of methyl chlorothioacetate could lead to the formation of ordered structures like organogels or liquid crystals. nih.gov The interplay between hydrogen bonding and π-stacking in these systems could result in materials with interesting photophysical or electronic properties.

Potential for Advanced Functional Materials Design

The high reactivity of this compound makes it an attractive starting material for the synthesis of advanced functional materials.

Functional Polymers: This compound could be used as a versatile agent for the post-polymerization modification of polymers. For instance, polymers with pendant nucleophilic groups could be functionalized by reaction with methyl chlorothioacetate, thereby introducing the thioester functionality. This could be used to alter the physical or chemical properties of the material, such as its thermal stability or responsiveness to stimuli. Thiol-reactive polymers are a growing area of interest for creating functional materials. rsc.org

Conducting Polymers: Thiophene-based conducting polymers are of significant interest in organic electronics. While not a thiophene (B33073) itself, this compound could be used to introduce specific functionalities onto thiophene monomers before polymerization, potentially influencing the electronic properties and processability of the resulting polymers. researchgate.net

Stimuli-Responsive Materials: Thioester bonds can be cleaved under specific chemical conditions. Incorporating this linkage into polymer backbones or as cross-linkers could lead to the development of materials that degrade or change their properties in response to specific triggers, such as the presence of certain thiols or changes in redox potential.

The continued investigation into the chemistry of this compound is poised to unlock new synthetic methodologies and contribute to the development of next-generation materials with tailored functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.